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Compound of Interest

Compound Name: Nesvategrast

Cat. No.: B610802 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of Nesvategrast and other emerging RGD-mimetic therapies for retinal diseases.

By presenting available preclinical and clinical data, this document aims to provide a clear,

data-driven overview to inform future research and development.

The landscape of ophthalmic therapeutics is continually evolving, with a significant focus on

developing novel treatments for prevalent conditions like diabetic retinopathy (DR) and age-

related macular degeneration (AMD). Among the promising new class of drugs are the RGD

mimetics, which target integrin receptors involved in angiogenesis, inflammation, and fibrosis.

This guide provides a head-to-head comparison of three key players in this space:

Nesvategrast (formerly OTT166), Risuteganib, and THR-687.

At a Glance: Comparative Overview
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Feature
Nesvategrast
(OTT166)

Risuteganib (ALG-
1001)

THR-687

Mechanism of Action

Selective RGD

integrin inhibitor,

primarily targeting

αvβ3.[1][2]

Targets multiple

integrin heterodimers

including αVβ3, αVβ5,

α5β1, and αMβ2.[3][4]

Pan-RGD integrin

antagonist.

Indication(s) in Clinical

Trials

Diabetic Retinopathy

(DR).

Non-exudative (Dry)

AMD, Diabetic

Macular Edema

(DME).

Diabetic Macular

Edema (DME).

Route of

Administration
Topical (eye drop). Intravitreal injection. Intravitreal injection.

Developer
OcuTerra

Therapeutics.
Allegro Ophthalmics. Oxurion.

Preclinical Performance: A Quantitative Comparison
Direct head-to-head preclinical studies are limited. However, available data on their binding

affinities for various integrin subtypes provide a basis for comparison.

Table 1: Integrin Binding Affinity (IC50, nM)
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Integrin Subtype Nesvategrast Risuteganib THR-687

αvβ3 0.6

Targeted, specific

IC50 not publicly

available

4.4 ± 2.7

αvβ5 -

Targeted, specific

IC50 not publicly

available

1.3 ± 0.5

αvβ6 8
Not specified as a

primary target
-

αvβ8 13
Not specified as a

primary target
-

α5β1 -

Targeted, specific

IC50 not publicly

available

6.8 ± 3.2

αMβ2 -

Targeted, specific

IC50 not publicly

available

-

Data for THR-687 from Hu, T. T., et al. (2018). Data for Nesvategrast from MedchemExpress.

Clinical Trial Efficacy: A Comparative Analysis
While direct comparative trials are not available, the following tables summarize the key

efficacy data from recent clinical studies of each compound.

Table 2: Nesvategrast - Phase 2 DR:EAM Trial in Diabetic Retinopathy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b610802?utm_src=pdf-body
https://www.benchchem.com/product/b610802?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610802?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Nesvategrast Placebo p-value

≥2-step improvement

in DRSS at 24 weeks

(Primary Endpoint)

No statistically

significant

improvement

demonstrated.

- -

Prevention of Vision-

Threatening Events

(VTEs) in patients with

baseline DRSS 47 &

53

Statistically significant

improvement.
- 0.045

Table 3: Risuteganib - Phase 2a Trial in Non-Exudative (Dry) AMD

Endpoint
Risuteganib (at
Week 28)

Sham (at Week 12) p-value

Proportion of subjects

with ≥8 letters ETDRS

BCVA gain (Primary

Endpoint)

48% 7% 0.013

Mean change in BCVA

from baseline

+12.8 letters (in

responders)
- -

Proportion of subjects

with ≥15 letters

ETDRS BCVA gain

20% 0% -

Table 4: THR-687 - Phase 1 Trial in Diabetic Macular Edema (Overall Cohort)
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Timepoint
Mean Change in Best-
Corrected Visual Acuity
(BCVA) (ETDRS Letters)

Mean Change in Central
Subfield Thickness (CST)
(µm)

Day 7 +7.2 -43.9

Month 1 +9.2 -

Month 3 +8.3 +4.1

Note: The highest dose of THR-687 (2.5 mg) showed a peak mean BCVA improvement of 12.5

letters at Month 3 and a peak mean CST decrease of 106 µm at Day 14.

Signaling Pathways and Mechanisms of Action
RGD mimetics primarily function by inhibiting the interaction between integrins and their natural

ligands in the extracellular matrix. This disruption interferes with downstream signaling

pathways crucial for angiogenesis and inflammation, processes central to the pathology of DR

and AMD.
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Extracellular Matrix (ECM) Endothelial/Retinal Cell

RGD Ligands

Integrin Receptor (αvβ3, etc.)

Binds

FAK

Activates

Src

PI3K/Akt Pathway Ras/Raf/MEK/ERK Pathway

Cell Survival, Proliferation, Migration

Angiogenesis & Vascular Permeability

RGD Mimetics (Nesvategrast, etc.)

Inhibits Binding

Click to download full resolution via product page

Integrin signaling pathway and the inhibitory action of RGD mimetics.
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A key downstream effector of integrin signaling is Vascular Endothelial Growth Factor (VEGF),

a primary driver of angiogenesis in ocular diseases. By modulating integrin activity, RGD

mimetics can indirectly influence the VEGF signaling cascade.

Extracellular Space

Cell Membrane

Intracellular

VEGF-A

VEGFR-2

Binds & Activates

PLCγ PI3K/Akt Ras/Raf/MEK/ERK

Vascular Permeability Endothelial Cell Proliferation, Migration, Survival

Angiogenesis

Click to download full resolution via product page

Simplified VEGF signaling pathway in endothelial cells.

Detailed Experimental Protocols
A summary of the methodologies employed in key preclinical and clinical studies is provided

below.
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Preclinical Models
Laser-Induced Choroidal Neovascularization (CNV) Mouse Model: This model is widely used

to mimic the neovascularization characteristic of "wet" AMD.

Procedure: A laser is used to create small burns in the Bruch's membrane of the mouse

retina. This injury induces the growth of new blood vessels from the choroid into the

subretinal space.

Assessment: The extent of neovascularization is typically quantified by imaging techniques

such as fluorescein angiography or by histological analysis of retinal flat mounts stained

with vascular markers (e.g., isolectin B4).

Application: This model was used to evaluate the anti-angiogenic potential of

Nesvategrast.

Oxygen-Induced Retinopathy (OIR) Mouse Model: This model is used to study retinal

neovascularization associated with ischemic retinopathies like diabetic retinopathy.

Procedure: Neonatal mice are exposed to a hyperoxic environment (e.g., 75% oxygen) for

several days, which leads to vaso-obliteration in the central retina. Upon return to

normoxia, the now-hypoxic retina releases pro-angiogenic factors, leading to extensive

neovascularization.

Assessment: The degree of neovascularization and avascular area is quantified through

retinal flat mounts stained with vascular markers.

Application: Nesvategrast was shown to decrease neovascularization in this model.

In Vitro ARPE-19 Cell Assays: The human retinal pigment epithelial cell line, ARPE-19, is a

common in vitro model to study cellular mechanisms relevant to AMD.

Oxidative Stress Model: Cells are exposed to an oxidizing agent, such as hydrogen

peroxide (H2O2) or tert-Butyl Hydroperoxide (tBHP), to induce cellular damage and

apoptosis, mimicking conditions thought to contribute to AMD.
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Assessment: Cell viability is measured using assays like the MTT or WST-1 assay.

Apoptosis can be quantified using methods like the Caspase 3/7 assay.

Application: Risuteganib was shown to protect ARPE-19 cells from oxidative stress-

induced cell death.

Streptozotocin (STZ)-Induced Diabetic Rat Model: This is a widely used model for studying

diabetic retinopathy.

Procedure: Diabetes is induced in rats by injecting streptozotocin, which is toxic to

pancreatic beta cells, leading to hyperglycemia.

Assessment: Retinal vascular permeability is a key hallmark of diabetic retinopathy and

can be measured by quantifying the leakage of fluorescent tracers (e.g., FITC-BSA) from

the retinal vasculature. Inflammation and gliosis can be assessed by

immunohistochemical staining for specific markers (e.g., Iba1 for microglia/macrophages,

vimentin for Müller cell activation).

Application: THR-687 was shown to inhibit retinal vascular permeability, inflammation, and

gliosis in this model.

Clinical Trial Designs
Nesvategrast (DR:EAM Trial): A multicenter, randomized, double-masked, placebo-

controlled Phase 2 trial in 225 adult patients with moderately severe to severe

nonproliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR)

with minimal vision loss. Patients received high or low dose Nesvategrast eye drops or

placebo daily for 24 weeks. The primary endpoint was the proportion of patients with a ≥2-

step improvement in the Diabetic Retinopathy Severity Scale (DRSS).

Risuteganib (Phase 2a AMD Trial): A multicenter, prospective, randomized, double-masked,

sham-controlled Phase 2a study in 45 subjects with non-exudative AMD and best-corrected

visual acuity (BCVA) between 20/40 and 20/200. Subjects were randomized to receive an

intravitreal injection of 1.0 mg risuteganib or a sham injection. At week 16, the risuteganib

group received a second dose, and the sham group crossed over to receive their first dose.

The primary endpoint was the proportion of subjects with a gain of ≥8 ETDRS letters in
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BCVA from baseline to week 28 in the risuteganib group versus baseline to week 12 for the

sham group.

THR-687 (Phase 1 DME Trial): An open-label, multicenter, 3+3 dose-escalation Phase 1

study in 12 patients with center-involved DME. Patients received a single intravitreal injection

of THR-687 at one of three dose levels (0.4 mg, 1.0 mg, or 2.5 mg). The primary outcome

was the incidence of dose-limiting toxicities. Exploratory efficacy outcomes included changes

in BCVA and central subfield thickness (CST).

Conclusion
Nesvategrast, Risuteganib, and THR-687 represent a promising new frontier in the treatment

of retinal diseases, each with a distinct profile. Nesvategrast, as a topical formulation, offers a

non-invasive advantage but did not meet its primary efficacy endpoint in its Phase 2 trial for

diabetic retinopathy, although it showed a potential benefit in preventing vision-threatening

events in a subgroup of patients. Risuteganib has demonstrated a significant improvement in

visual acuity in patients with dry AMD, a condition with high unmet medical need. THR-687 has

shown a strong and rapid efficacy signal in improving vision and reducing macular edema in

patients with DME in its early-phase trial.

The lack of direct head-to-head clinical trials makes definitive comparisons challenging. Future

research, including larger and comparative studies, will be crucial to fully elucidate the relative

efficacy and safety of these RGD mimetics and to determine their ultimate place in the

ophthalmic treatment paradigm. The data presented in this guide provides a foundational,

objective comparison to aid researchers and clinicians in navigating this exciting and evolving

field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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